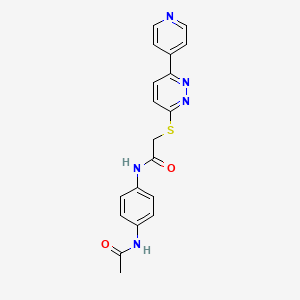

N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

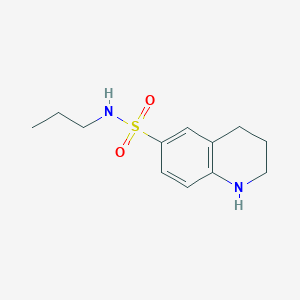

N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as APYSA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APYSA is a sulfanylacetamide derivative that has been synthesized through a series of chemical reactions.

Applications De Recherche Scientifique

Pharmacokinetic Properties and Metabolic Pathways

N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, commonly recognized within the context of acetaminophen (paracetamol) studies, is extensively researched for its pharmacokinetic properties and metabolic pathways. A critical aspect of scientific research focuses on understanding how compounds like acetaminophen are metabolized in the body, involving pathways such as glucuronidation, sulfation, and oxidation. These metabolic routes are crucial for determining the drug's efficacy and safety profile. Studies have highlighted the significance of genetic differences in paracetamol metabolism, suggesting a link to variable susceptibility to toxicity and therapeutic outcomes (Li-zi Zhao & G. Pickering, 2011).

Toxicity and Liver Damage Mechanisms

Another significant area of application involves exploring the toxicity mechanisms and potential liver damage caused by overdose or prolonged use of acetaminophen. Research has identified N-acetyl-p-benzoquinone imine (NAPQI) as a toxic metabolite formed during acetaminophen metabolism, which plays a central role in hepatotoxicity. Understanding these mechanisms is vital for developing strategies to mitigate liver injury and improve clinical treatment outcomes (R. Tittarelli et al., 2017).

Antioxidant Properties and Clinical Applications

Furthermore, the compound's role in generating antioxidants, such as glutathione, is under investigation for its potential therapeutic applications beyond pain and fever reduction. The ability of acetaminophen metabolites to act as precursors in synthesizing hepatic glutathione highlights its importance in treating conditions associated with oxidative stress (G. Rushworth & I. Megson, 2014).

Environmental Impact and Removal Technologies

The research extends to environmental sciences, where the persistence of acetaminophen in water sources and its ecological impacts are assessed. Innovative removal strategies, including adsorption techniques and advanced oxidation processes, are being developed to eliminate acetaminophen from water, thereby reducing its environmental footprint and potential harm to aquatic life (C. Igwegbe et al., 2021).

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-13(25)21-15-2-4-16(5-3-15)22-18(26)12-27-19-7-6-17(23-24-19)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKJFRVPDHAEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2683324.png)

![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)

![5-Methyl-3-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2683331.png)

![Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2683333.png)

![2-[2-(2-chlorophenyl)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2683335.png)

![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2683336.png)

![3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2683342.png)

![N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2683343.png)

![methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2683345.png)